5-((4-Fluorophenyl)methyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorobenzyl)oxazolidin-2-one is a heterocyclic compound that features an oxazolidinone ring substituted with a 4-fluorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobenzyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . Another method involves the use of glycidyl carbamates, which undergo intramolecular cyclization under basic conditions to form the oxazolidinone ring .
Industrial Production Methods
Industrial production of 5-(4-Fluorobenzyl)oxazolidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorobenzyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted oxazolidinones.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-(4-Fluorobenzyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of new antibiotics and other biologically active compounds.
Medicine: It is a key intermediate in the synthesis of drugs targeting bacterial infections and other diseases.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(4-Fluorobenzyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins required for bacterial growth and survival . This unique mechanism of action makes it effective against multidrug-resistant Gram-positive bacteria .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced resistance potential.
Cytoxazone: A compound with a similar oxazolidinone ring structure used in various synthetic applications
Uniqueness
5-(4-Fluorobenzyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorobenzyl group enhances its stability and reactivity, making it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
CAS No. |
62825-91-6 |
---|---|
Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)5-9-6-12-10(13)14-9/h1-4,9H,5-6H2,(H,12,13) |
InChI Key |
YJQGCMLOVNBRLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.